molecular formula C22H30N4O2 B13156938 Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13156938
M. Wt: 382.5 g/mol
InChI Key: LPFKKNFESADUOH-UHFFFAOYSA-N
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Description

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Biological Activity

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS Number: 137334-86-2) is a complex organic compound that exhibits a range of biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O2, with a molecular weight of approximately 398.50 g/mol. The compound features a unique spiro structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC22H30N4O2
Molecular Weight398.50 g/mol
CAS Number137334-86-2
IUPAC NameThis compound

This compound interacts with various cellular targets, influencing multiple biological pathways:

  • Cell Signaling Modulation : The compound has been shown to affect key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .
  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, potentially altering the activity of cytochrome P450 enzymes.
  • Gene Expression Regulation : The compound can modulate gene expression through interactions with transcription factors, influencing processes like apoptosis and cell cycle regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

In vivo studies have demonstrated the compound's potential as an anticancer agent. For instance, it showed dose-dependent antitumor effects in xenograft models involving non-small cell lung cancer, particularly in cases with KRAS mutations .

Antimicrobial Properties

The compound's structural analogs have displayed antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Neuroprotective Effects

Some derivatives related to this compound have been investigated for their anticonvulsant properties in animal models, indicating a possible role in neuroprotection and treatment of neurological disorders .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • In Vivo Efficacy : A study evaluated its effectiveness against tumor growth in mice models and found significant reductions in tumor size upon administration of the compound .
  • Biochemical Assays : In vitro assays demonstrated that the compound could modulate cellular responses by interacting with critical signaling pathways, leading to altered gene expression profiles related to cell survival and proliferation.
  • Structure-Activity Relationship Studies : Research into related compounds has provided insights into how structural modifications influence biological activity, aiding in the design of more potent derivatives for therapeutic use .

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

benzyl 3-[1-(2-methylpropyl)pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C22H30N4O2/c1-17(2)13-26-14-19(12-24-26)20-22(16-23-20)8-10-25(11-9-22)21(27)28-15-18-6-4-3-5-7-18/h3-7,12,14,17,20,23H,8-11,13,15-16H2,1-2H3

InChI Key

LPFKKNFESADUOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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